molecular formula C13H21NO4 B2568627 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid CAS No. 2580240-38-4

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

Cat. No.: B2568627
CAS No.: 2580240-38-4
M. Wt: 255.314
InChI Key: QDXZXSRWHIGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.314 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.

    Protection and deprotection steps: Protecting groups such as the 2-methylpropan-2-yl group are used to protect reactive sites during the synthesis and are later removed under specific conditions.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid: This compound has a similar spirocyclic structure but with a different ring size.

    2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid lies in its specific spirocyclic structure and the presence of the acetic acid moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO5, with a molecular weight of approximately 285.34 g/mol. The presence of the acetic acid moiety allows for significant interactions through hydrogen bonding and electrostatic interactions, which may enhance its binding affinity to biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors in biological pathways. It may act as a substrate mimic or inhibitor, modulating enzymatic activities and influencing various cellular processes.

  • Enzyme Interaction : The spirocyclic structure may allow the compound to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions.
  • Receptor Binding : The compound's structural features may facilitate binding to receptors, influencing signal transduction pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure TypeNotable Biological Activity
5-Methyl-2-oxa-6-azaspiro[3.4]octanSpirocyclicAntimicrobial
7-Amino-5-thia-2-azaspiro[3.4]octaneSpirocyclicAnticancer
2-(2-Boc-5-oxa-2-azaspiro[3.4]octan)acetic acidSpirocyclicAnti-inflammatory

Case Studies

Recent studies have explored the biological activities of related spirocyclic compounds:

  • Antimicrobial Activity : A study on a related spirocyclic compound demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential for development as an antibiotic agent.
  • Anticancer Effects : Another investigation focused on a structurally similar compound that exhibited cytotoxic effects on cancer cell lines, indicating a pathway for further research into anticancer applications.
  • Inflammation Modulation : Research has shown that certain spirocyclic compounds can modulate inflammatory pathways, providing insights into their potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZXSRWHIGDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.